(2-bromophenyl)methanesulfonyl Chloride

Overview

Description

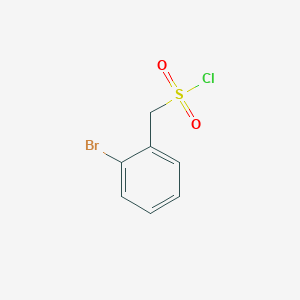

(2-bromophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H6BrClO2S and a molecular weight of 269.55 g/mol . It is a versatile reagent used in various chemical reactions, particularly in the synthesis of other organic compounds. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methanesulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl)methanesulfonyl chloride typically involves the reaction of (2-bromophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere, usually at room temperature, and the product is purified by extraction and recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is often purified using advanced techniques such as column chromatography or distillation .

Chemical Reactions Analysis

Types of Reactions

(2-bromophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed

Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Reduction: The major product is (2-bromophenyl)methanesulfonamide.

Oxidation: Products vary depending on the specific oxidizing agent and conditions used.

Scientific Research Applications

(2-bromophenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-bromophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

- (2-chlorophenyl)methanesulfonyl chloride

- (2-fluorophenyl)methanesulfonyl chloride

- (2-iodophenyl)methanesulfonyl chloride

Uniqueness

(2-bromophenyl)methanesulfonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in additional reactions, such as halogen exchange or cross-coupling reactions, making it a versatile reagent in organic synthesis .

Biological Activity

(2-Bromophenyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and applications in various fields.

- Molecular Formula : C₇H₆BrClO₂S

- Molecular Weight : 239.54 g/mol

- Structure : The compound features a brominated phenyl ring attached to a methanesulfonyl chloride group, which enhances its reactivity with nucleophiles.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This property allows it to inhibit various biological pathways, particularly those involved in cancer progression and microbial resistance.

Key Mechanisms:

- Enzyme Inhibition : The sulfonyl chloride group reacts with amino acids containing nucleophilic side chains (e.g., cysteine, serine), leading to the inhibition of target enzymes.

- Modulation of Protein Function : By modifying key residues in proteins, this compound can alter signaling pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by activating caspases and disrupting cell cycle progression.

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability among breast cancer cells, with an IC50 value of approximately 10 µM.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported its effectiveness against several drug-resistant bacterial strains.

- Research Findings : An agar well diffusion assay revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL depending on the strain tested .

Comparative Analysis of Biological Activity

Safety and Toxicity

While this compound shows promise in biological applications, it also poses safety risks. It is classified as a corrosive substance that can cause severe skin burns and eye damage upon contact. Proper handling procedures are crucial when working with this compound .

Properties

IUPAC Name |

(2-bromophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRCWHIGMBAULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375778 | |

| Record name | (2-bromophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24974-74-1 | |

| Record name | 2-Bromobenzenemethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24974-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-bromophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Bromophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.